molecular formula C14H16O2 B1464188 5-(cyclopropylmethoxy)-2,3-dihydro-1H-indene-4-carbaldehyde CAS No. 1211507-44-6

5-(cyclopropylmethoxy)-2,3-dihydro-1H-indene-4-carbaldehyde

Cat. No.: B1464188
CAS No.: 1211507-44-6
M. Wt: 216.27 g/mol
InChI Key: JEOILLMDTUYJOM-UHFFFAOYSA-N
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Description

5-(cyclopropylmethoxy)-2,3-dihydro-1H-indene-4-carbaldehyde is an organic compound that belongs to the class of indane derivatives This compound is characterized by the presence of a cyclopropylmethoxy group attached to the indane ring system, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cyclopropylmethoxy)-2,3-dihydro-1H-indene-4-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indane Ring: The indane ring can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be introduced through a nucleophilic substitution reaction, where a cyclopropylmethanol derivative reacts with the indane ring.

    Formylation: The aldehyde group is introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, where a formylating agent like DMF and POCl3 is used.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(cyclopropylmethoxy)-2,3-dihydro-1H-indene-4-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopropylmethoxy group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5-(Cyclopropylmethoxy)-4-indanecarboxylic acid.

    Reduction: 5-(Cyclopropylmethoxy)-4-indanemethanol.

    Substitution: Various substituted indane derivatives depending on the nucleophile used.

Scientific Research Applications

5-(cyclopropylmethoxy)-2,3-dihydro-1H-indene-4-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(cyclopropylmethoxy)-2,3-dihydro-1H-indene-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit or activate specific enzymes, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-(Cyclopropylmethoxy)-4-indanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    5-(Cyclopropylmethoxy)-4-indanemethanol: Similar structure but with a primary alcohol group instead of an aldehyde.

    4-Indanecarbaldehyde: Lacks the cyclopropylmethoxy group, making it less sterically hindered.

Uniqueness

5-(cyclopropylmethoxy)-2,3-dihydro-1H-indene-4-carbaldehyde is unique due to the presence of both the cyclopropylmethoxy group and the aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(cyclopropylmethoxy)-2,3-dihydro-1H-indene-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c15-8-13-12-3-1-2-11(12)6-7-14(13)16-9-10-4-5-10/h6-8,10H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOILLMDTUYJOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=C(C=C2)OCC3CC3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901181666
Record name 5-(Cyclopropylmethoxy)-2,3-dihydro-1H-indene-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901181666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211507-44-6
Record name 5-(Cyclopropylmethoxy)-2,3-dihydro-1H-indene-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211507-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Cyclopropylmethoxy)-2,3-dihydro-1H-indene-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901181666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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